3-Aminopropanethioamide

Description

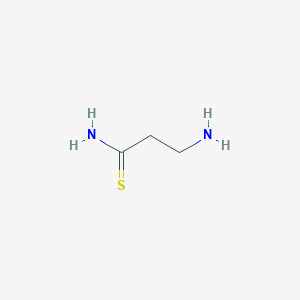

Structure

3D Structure

Properties

IUPAC Name |

3-aminopropanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c4-2-1-3(5)6/h1-2,4H2,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOIQSQHPIBZCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminopropanethioamide (CAS 761378-15-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of a Novel Building Block

3-Aminopropanethioamide emerges as a compelling, yet sparsely documented, chemical entity. Its structure—a simple aliphatic chain featuring two highly versatile functional groups, a primary amine and a primary thioamide—suggests significant potential as a building block in medicinal chemistry and materials science. This guide is structured to synthesize the known facts with established chemical principles to provide a comprehensive technical overview. Given the limited specific literature for this compound, this document will leverage data from analogous structures and predictive models to illuminate its properties, reactivity, and potential applications, thereby offering a robust framework for its utilization in research and development.

Section 1: Core Physicochemical and Structural Properties

3-Aminopropanethioamide is a bifunctional organic molecule whose properties are dictated by the interplay between its nucleophilic primary amine and its polar, reactive thioamide group.

Structural and Basic Information

The fundamental details of 3-Aminopropanethioamide are summarized below.

| Property | Value | Source |

| CAS Number | 761378-15-8 | [1] |

| Molecular Formula | C₃H₈N₂S | [1] |

| Molecular Weight | 104.17 g/mol | [1] |

| Canonical SMILES | NCCC(N)=S | [1] |

| Purity (Typical) | ≥95% | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Predicted Physicochemical Data

Due to a lack of extensive experimental data, the following properties are predicted based on computational models. These values provide a valuable baseline for experimental design, such as selecting appropriate solvent systems for reactions and purification.

| Property | Predicted Value | Significance in Application |

| Boiling Point | ~250-280 °C | Suggests low volatility; purification may require vacuum distillation. |

| pKa (Amine) | ~9.5 - 10.5 | The primary amine will be protonated at physiological pH, influencing solubility and receptor interactions. |

| pKa (Thioamide N-H) | ~15 - 17 | Thioamide protons are significantly more acidic than amide protons, enabling specific deprotonation for derivatization.[2] |

| LogP | ~ -0.5 to 0.5 | Indicates a relatively hydrophilic character, suggesting good solubility in polar solvents. |

Section 2: Synthesis and Purification

While specific synthetic procedures for 3-Aminopropanethioamide are not widely published, a logical and efficient pathway involves the thionation of its amide analogue, 3-aminopropanamide. This two-step approach is a cornerstone of thioamide chemistry.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process:

-

Amide Formation: Synthesis of the precursor, 3-aminopropanamide, from readily available starting materials.

-

Thionation: Conversion of the amide carbonyl to a thiocarbonyl using a standard thionating agent.

Caption: Proposed two-step synthesis of 3-Aminopropanethioamide.

Experimental Protocol: Thionation of 3-Aminopropanamide

This protocol is a generalized procedure based on the well-established use of Lawesson's reagent for converting primary amides to primary thioamides.[3][4][5] Causality: Lawesson's reagent is chosen over harsher alternatives like P₄S₁₀ because it offers milder reaction conditions (often room temperature in a suitable solvent like THF), higher yields, and tolerance for other functional groups like the primary amine.[3][5]

Materials:

-

3-Aminopropanamide (1.0 eq)

-

Lawesson's Reagent (0.5 - 0.6 eq)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-aminopropanamide (1.0 eq).

-

Solvent Addition: Add anhydrous THF to dissolve the amide. The concentration should be sufficient to maintain solubility throughout the reaction.

-

Reagent Addition: In a separate flask, dissolve Lawesson's reagent (0.55 eq) in anhydrous THF. Add this solution dropwise to the stirring amide solution at room temperature. Rationale: Adding the reagent in solution helps control any potential exotherm and ensures homogenous mixing.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amide. Reactions can take from 30 minutes to overnight.[3] Self-Validation: A successful reaction will show a new, typically less polar spot corresponding to the thioamide product.

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Redissolve the crude residue in an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Rationale: The bicarbonate wash is crucial to neutralize acidic byproducts from the Lawesson's reagent.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product should be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product but a gradient of ethyl acetate in hexanes or dichloromethane/methanol is a common starting point. Note: Lawesson's reagent and its byproducts have a strong, unpleasant odor; all steps should be performed in a well-ventilated fume hood.[3]

Section 3: Spectroscopic and Analytical Characterization

No published spectra for 3-Aminopropanethioamide are available. However, its structure allows for a confident prediction of its key spectroscopic signatures, which are essential for confirming its identity and purity after synthesis.

Predicted Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Absorption | Notes |

| ¹H NMR | -CH₂-C(S)NH₂ (α-protons) | ~2.9 - 3.2 ppm (triplet) | Deshielded by the adjacent electron-withdrawing thioamide group. |

| H₂N-CH₂- (β-protons) | ~2.6 - 2.9 ppm (triplet) | Shielded relative to the α-protons. | |

| -C(S)NH₂ | ~7.5 - 9.5 ppm (broad singlet) | Exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. | |

| -CH₂-NH₂ | ~1.5 - 2.5 ppm (broad singlet) | Exchangeable with D₂O. | |

| ¹³C NMR | -C =S | ~200 - 210 ppm | The most characteristic signal, significantly downfield due to the nature of the C=S bond.[2][6] |

| -C H₂-C(S)NH₂ (α-carbon) | ~35 - 45 ppm | ||

| H₂N-C H₂- (β-carbon) | ~30 - 40 ppm | ||

| IR Spectroscopy | N-H Stretch (Amine & Thioamide) | 3100 - 3400 cm⁻¹ (multiple bands) | Primary amines and thioamides show symmetric and asymmetric stretching. |

| C-H Stretch (Aliphatic) | 2850 - 2960 cm⁻¹ | ||

| "Thioamide B band" (C-N stretch) | 1400 - 1600 cm⁻¹ (strong) | A very characteristic and strong band for thioamides, useful for identification.[7] | |

| "Thioamide F band" (C=S stretch) | ~700 cm⁻¹ | Often coupled with other vibrations, can be less distinct.[7] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 104.17 | The parent peak corresponding to the molecular weight. |

| Key Fragments | α-cleavage at the amine (loss of largest alkyl group) is a common fragmentation pathway for amines.[8] Loss of H₂S (Δm/z ~34) is also a characteristic fragmentation for some thioamides.[9] |

Section 4: Chemical Reactivity and Stability

The synthetic utility of 3-Aminopropanethioamide is derived from its two distinct reactive centers. Understanding their behavior is key to designing subsequent reactions.

Caption: Key reactive sites of 3-Aminopropanethioamide.

Reactivity of the Primary Amine

The terminal amine group behaves as a typical primary amine. It is a potent nucleophile and a moderate base.

-

Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.

-

Alkylation: Can be alkylated using alkyl halides, though over-alkylation is a common side reaction. Reductive amination provides a more controlled method for mono-alkylation.

-

Cyclization: This amine is positioned to act as an intramolecular nucleophile, enabling the synthesis of various nitrogen-containing heterocycles.

Reactivity of the Primary Thioamide

The thioamide is a more versatile and reactive functional group than its amide counterpart.[2]

-

S-Alkylation (Thioimidate Formation): The sulfur atom is nucleophilic and reacts readily with electrophiles like alkyl halides to form highly reactive thioimidate salts. This is a key step in many thioamide-mediated transformations, such as the synthesis of thiazoles.[10]

-

Reaction with Nucleophiles: The thiocarbonyl carbon is more electrophilic than an amide carbon. It can react with strong nucleophiles.

-

Hydrolysis: Thioamides can be hydrolyzed back to their corresponding amides or carboxylic acids, typically under acidic or oxidative conditions.

-

Reductive Desulfurization: The C=S bond can be reduced to a CH₂ group using reagents like Raney Nickel.

Section 5: Potential Applications in Research and Drug Development

The bifunctional nature of 3-Aminopropanethioamide makes it a valuable scaffold for building molecular complexity, particularly in fields where the unique properties of the thioamide group are advantageous.

Bioisosteric Replacement of Amides

In drug design, replacing an amide with a thioamide is a common bioisosteric strategy.[11][12] This substitution can profoundly impact a molecule's properties:

-

Improved Membrane Permeability: The increased lipophilicity of sulfur compared to oxygen can enhance a drug's ability to cross cell membranes.[12]

-

Altered H-Bonding: Thioamide N-H groups are better hydrogen bond donors, while the sulfur atom is a weaker H-bond acceptor than oxygen. This can fine-tune drug-receptor interactions.[2]

-

Enhanced Stability: Thioamides can exhibit greater resistance to proteolytic cleavage by peptidases compared to amides, potentially increasing a drug's half-life.[13]

Precursor for Heterocyclic Synthesis

The molecule contains a N-C-C-C(S)-N skeleton, which is primed for cyclization reactions to form a variety of heterocycles, which are privileged structures in medicinal chemistry.[14] For example, reaction with α-haloketones could lead to the formation of aminothiazine derivatives.

Prodrug and Pharmacophore Development

-

Prodrugs: Thioamides are key components of certain prodrugs, like the antitubercular agent ethionamide.[13] The thioamide is activated in vivo by specific enzymes. 3-Aminopropanethioamide could be incorporated into molecules as a latent pharmacophore that is unmasked metabolically.

-

H₂S Donation: Thioamides can function as slow-releasing hydrogen sulfide (H₂S) donors.[12][13] H₂S is an important endogenous gasotransmitter with cytoprotective and anti-inflammatory properties. This makes the thioamide moiety an attractive feature for developing novel bifunctional drugs where H₂S release can mitigate side effects or enhance the efficacy of a primary pharmacophore.[15]

Section 6: Safety and Handling

Disclaimer: No specific safety data sheet (SDS) is publicly available for 3-Aminopropanethioamide. The following guidelines are based on general principles for handling reactive, sulfur-containing amino compounds and should be supplemented by a thorough, substance-specific risk assessment before use.

General Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17] Ensure that eyewash stations and safety showers are readily accessible.[18]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust, fumes, or vapors.[19] Wash hands thoroughly after handling.[16] Keep away from ignition sources.[17]

Potential Hazards

Based on analogous compounds (e.g., other amino-amides and thioamides), the following hazards should be anticipated:

-

Skin and Eye Irritation/Corrosion: Many amines and reactive small molecules can cause skin irritation or serious eye damage.[20]

-

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[19]

-

Odor: Sulfur-containing compounds are often malodorous.

References

-

Wasylishen, R. E., & Power, W. P. (1995). A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. Canadian Journal of Chemistry, 73(8), 1219-1227. Retrieved from [Link]

-

Fritz, H., et al. (1981). Effect of the orientation of substituents on the chemical shifts of 13C. IV—13C NMR spectra of N,N‐diisopropylamides and ‐thioamides. Organic Magnetic Resonance, 16(1), 36-41. Retrieved from [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Retrieved from [Link]

-

Murai, T. (2016). Reaction of Thioamides. ResearchGate. Retrieved from [Link]

-

Mitchell, A. J., & Nair, S. K. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(8), 943-953. Retrieved from [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry, 116379. Retrieved from [Link]

-

D'Auria, M., et al. (2021). Correlation plot of calculated vs. experimental 13 CNMR chemical shifts for the thioamide form of compound 3. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the.... Retrieved from [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Mack, J. B., & Shumba, P. (2022). Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. SSRN. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. ResearchGate. Retrieved from [Link]

-

Murai, T. (Ed.). (2017). Chemistry of Thioamides. Springer. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

-

Bundău, A., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5633. Retrieved from [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Sova, M., et al. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. Beilstein Journal of Organic Chemistry, 19, 874-884. Retrieved from [Link]

-

Kalinski, C., et al. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(9), 1871-1873. Retrieved from [Link]

-

V, V., & S, S. (2024). Generation of 3-aminopropanamide and its cluster formation with nucleation precursors- a theoretical exploration. Physical Chemistry Chemical Physics, 26(11), 8145-8156. Retrieved from [Link]

-

iChemical. (n.d.). 3-Aminopropanamide, CAS No. 4726-85-6. Retrieved from [Link]

-

University of Calgary. (n.d.). IR - spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Bailey, R. A., Kozak, S. L., Michelsen, T. W., & Mills, W. N. (1977). Thioamide bands and nature of bonding—IV. Journal of Inorganic and Nuclear Chemistry, 39(1), 29-32. Retrieved from [Link]

-

Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(2), 107-115. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

-

Lin, J. L., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. International Journal of Molecular Sciences, 21(7), 2636. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Taniguchi, T., Goto, N., & Ishibashi, H. (2006). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. HETEROCYCLES, 69(1), 443. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

- King, F. D., & Gaster, L. M. (1999). U.S. Patent No. 5,973,205. Washington, DC: U.S. Patent and Trademark Office.

-

Reddy, K. L., et al. (2012). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Beilstein Journal of Organic Chemistry, 8, 1-4. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? [beilstein-journals.org]

- 11. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Chemistry of Thioamides | springerprofessional.de [springerprofessional.de]

- 15. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aksci.com [aksci.com]

- 17. fishersci.ca [fishersci.ca]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Beta-Alaninethioamide: Structure, Synthesis, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Beta-Alaninethioamide

Beta-alaninethioamide, systematically known as 3-aminopropanethioamide, is a sulfur-containing analog of the naturally occurring beta-amino acid amide, beta-alaninamide. The replacement of the carbonyl oxygen with a sulfur atom in the amide group introduces significant changes to the molecule's electronic and steric properties, offering a unique scaffold for further chemical exploration. While its direct biological roles and applications are not as extensively documented as its parent compound, beta-alanine, the thioamide functionality imparts distinct chemical reactivity and potential for novel applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and key characteristics of beta-alaninethioamide, offering a foundational resource for researchers and developers in the chemical and pharmaceutical sciences.

Physicochemical Properties of Beta-Alaninethioamide

A clear understanding of the fundamental physicochemical properties of beta-alaninethioamide is crucial for its application in research and development. The introduction of a sulfur atom in place of oxygen in the amide group influences its polarity, hydrogen bonding capabilities, and overall molecular conformation.

| Property | Value | Source |

| Systematic Name | 3-Aminopropanethioamide | - |

| CAS Number | 761378-15-8 | [1] |

| Molecular Formula | C₃H₈N₂S | [1] |

| Molecular Weight | 104.17 g/mol | [1] |

| SMILES | S=C(N)CCN | [1] |

Synthesis and Methodology: The Thionation of Beta-Alaninamide

The most direct and common method for the synthesis of beta-alaninethioamide is through the thionation of its amide precursor, beta-alaninamide. This transformation involves the replacement of the carbonyl oxygen with a sulfur atom, a reaction for which several reagents have been developed. Among these, Lawesson's reagent has emerged as a mild and efficient option for converting amides to their corresponding thioamides.[2][3]

The Role of Lawesson's Reagent

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a widely used thionating agent in organic synthesis.[2][4] Its efficacy stems from its ability to function as a source of reactive dithiophosphine ylides in solution. These ylides readily react with carbonyl compounds, such as amides, to form a transient four-membered thiaoxaphosphetane intermediate.[4] The subsequent cycloreversion of this intermediate is driven by the formation of a stable phosphorus-oxygen double bond, yielding the desired thioamide and a phosphorus-containing byproduct.[3]

The reaction is typically carried out in an anhydrous, non-polar solvent like toluene or xylene at elevated temperatures. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).

Experimental Protocol for the Synthesis of Beta-Alaninethioamide

The following is a generalized, step-by-step protocol for the laboratory-scale synthesis of beta-alaninethioamide from beta-alaninamide using Lawesson's reagent.

Materials:

-

Beta-alaninamide

-

Lawesson's Reagent

-

Anhydrous Toluene (or Xylene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

-

Thin-Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve beta-alaninamide in anhydrous toluene under an inert atmosphere.

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (typically 0.5 to 1.0 equivalents relative to the amide).

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene).

-

Monitoring: Monitor the progress of the reaction by TLC until the starting amide spot is no longer visible.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system to isolate the beta-alaninethioamide.

Safety Precautions:

-

Lawesson's reagent and its byproducts can have a strong, unpleasant odor. The reaction and work-up should be performed in a well-ventilated fume hood.

-

Hydrogen sulfide, a toxic gas, may be generated during the reaction.[5]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizing the Synthesis Workflow

Caption: Chemical structure of beta-alaninethioamide.

References

-

Al-Awadi, N. A., & El-Dusouqui, O. M. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6983. Available from: [Link]

-

Lawesson's Reagent. Organic Chemistry Portal. Available from: [Link]

-

Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. Chemistry – A European Journal. Available from: [Link]

-

Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs. (2022, April 19). Available from: [Link]

-

Thioamide synthesis by thionation. Organic Chemistry Portal. Available from: [Link]

-

Younes, M. I., & Abbas, H. S. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 2(3), 597-605. Available from: [Link]

Sources

Comparative Biological Profile: 3-Aminopropanamide vs. 3-Aminopropionthioamide

This technical guide provides a comparative analysis of 3-aminopropanamide (beta-alanine amide) and its thio-isostere, 3-aminopropionthioamide (3-aminopropanethioamide). It is designed for researchers investigating bioisosteres, metabolic stability, and GABAergic signaling.

Executive Summary

The substitution of an amide oxygen with sulfur (amide-to-thioamide switch) is a high-impact strategy in medicinal chemistry to alter proteolytic stability and hydrogen-bonding character without significantly changing steric bulk.

-

3-Aminopropanamide (3-APA): A naturally occurring metabolic intermediate. It is a precursor to the neurotoxin acrylamide and a substrate for various amidases. Its biological half-life is limited by rapid enzymatic hydrolysis.

-

3-Aminopropionthioamide (3-APT): A synthetic bioisostere. It exhibits profound resistance to amidase-mediated hydrolysis. While structurally similar, the thioamide group acts as a stronger hydrogen bond donor and a weaker acceptor, potentially altering affinity for GABA and glycine receptors.

Chemical & Physicochemical Comparison

The biological divergence between these two molecules stems from the fundamental electronic differences between the carbonyl (C=O) and thiocarbonyl (C=S) groups.

| Property | 3-Aminopropanamide (Amide) | 3-Aminopropionthioamide (Thioamide) | Impact on Biology |

| Structure | Sterics: S is larger (1.8 Å radius) than O (1.5 Å), potentially causing steric clashes in tight binding pockets. | ||

| Bond Length | C=O: ~1.23 Å | C=S: ~1.64 Å | Geometry: Thioamide bond is longer, slightly altering the pharmacophore alignment. |

| Dipole Moment | High (~3.8 D) | Higher (~4.5 D) | Solubility: Thioamides are generally more lipophilic (higher LogP) despite higher dipole, improving membrane permeability. |

| H-Bond Donor | Moderate ( | Stronger ( | Binding: The -NH2 protons in thioamides are more acidic, forming stronger H-bonds with receptor anionic sites. |

| H-Bond Acceptor | Strong | Weak | Binding: Sulfur is a poor H-bond acceptor. If the receptor requires C=O...H interaction, affinity will drop drastically. |

Enzymatic Stability & Metabolism

The most critical differentiator is metabolic fate. The thioamide modification effectively "armors" the molecule against standard hydrolytic enzymes.

Hydrolysis Pathways[1]

-

3-Aminopropanamide: Rapidly hydrolyzed by beta-alanyl aminopeptidase and broad-spectrum amidases (e.g., from Pseudomonas putida or mammalian liver).

-

Reaction:

-

Result: Rapid conversion to Beta-Alanine.

-

-

3-Aminopropionthioamide: Highly resistant to hydrolysis. The C=S bond is less electrophilic towards the active site serine/cysteine nucleophiles of proteases.

-

Result: Prolonged half-life; excreted largely unchanged or metabolized via S-oxidation (by Flavin-containing Monooxygenases, FMOs) rather than hydrolysis.

-

Acrylamide Formation Risk

-

3-Aminopropanamide: A known precursor to acrylamide via thermal elimination of ammonia (deamination). This is a significant toxicological concern in heat-processed biological samples.

-

3-Aminopropionthioamide: The elimination of ammonia to form thioacrylamide is thermodynamically and kinetically less favorable under physiological conditions.

Figure 1: Comparative metabolic fate. Note the blockade of the primary hydrolysis pathway for the thioamide.

Receptor Pharmacology (GABA & Glycine)

Both molecules are structural analogs of GABA (gamma-aminobutyric acid) and Beta-Alanine (a glycine receptor agonist).

GABA-C and Glycine Receptors

Beta-alanine is a potent agonist at glycine receptors and a partial agonist/antagonist at GABA-C (rho) receptors.

-

Amide Binding: The amide group often mimics the carboxylate of GABA/Beta-alanine but with neutral charge. It typically shows lower affinity than the acid.

-

Thioamide Binding:

-

Pro-Binding Factors: The increased acidity of the

group (thioamide) strengthens the interaction with the receptor's cationic binding site (e.g., Arg/Lys residues). -

Anti-Binding Factors: The larger Van der Waals radius of Sulfur (1.80 Å) vs Oxygen (1.52 Å) can cause steric exclusion if the binding pocket is tight.

-

Prediction: 3-Aminopropionthioamide is predicted to act as a competitive antagonist or weak partial agonist with a longer residence time than the amide due to hydrophobic interactions involving the sulfur atom.

-

Experimental Protocols

Synthesis of 3-Aminopropionthioamide

Standard thionation of the amide using Lawesson’s Reagent.

-

Reactants: Dissolve 3-aminopropanamide (1 eq) in anhydrous THF.

-

Protection: If using free amine, protect N-terminus (e.g., Boc) to prevent side reactions. Note: 3-aminopropanamide HCl salt can sometimes be used directly with careful pH control.

-

Thionation: Add Lawesson’s Reagent (0.6 eq). Reflux under Argon for 2-4 hours.

-

Workup: Cool to RT. Filter precipitate. Concentrate filtrate.

-

Purification: Flash chromatography (SiO2, DCM/MeOH).

-

Deprotection: Remove Boc group (if used) with TFA/DCM.

Comparative Hydrolysis Assay (Stability)

Validates the "bioisostere stability" claim.

Materials:

-

Purified Amidase (e.g., from P. putida) or Rat Liver Homogenate (S9 fraction).

-

HPLC system with C18 column.

Protocol:

-

Preparation: Prepare 1 mM solutions of 3-APA and 3-APT in PBS (pH 7.4).

-

Incubation: Add enzyme/homogenate (1 mg/mL protein) to each solution. Incubate at 37°C.

-

Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120, and 240 mins.

-

Quenching: Add 100 µL Acetonitrile (ice cold) to precipitate proteins. Centrifuge (10,000g, 5 min).

-

Analysis: Inject supernatant into HPLC.

-

Mobile Phase: Water/Acetonitrile + 0.1% TFA.

-

Detection: UV 210 nm (Amide) vs UV 265 nm (Thioamide - distinct

).

-

-

Calculation: Plot % remaining vs. time. Calculate

.-

Expected Result: 3-APA

min; 3-APT

-

References

-

Thioamides in Biological Systems

-

Amide Hydrolysis Kinetics

- Source: "On the hydrolysis mechanisms of amides and peptides." University of Regina.

-

URL:[Link]

-

Acrylamide Formation Pathway

-

GABA Receptor Binding Sites

- Source: "Structural and dynamic mechanisms of GABAA receptor modulators.

-

URL:[Link]

-

Transglutaminase Inhibition

Sources

Engineering Peptidomimetics: The Strategic Integration of Thioamide Isosteres of β-Alanine

Executive Summary

The development of peptidomimetics relies heavily on the strategic modification of the peptide backbone to enhance proteolytic stability, modulate conformational flexibility, and introduce photophysical probes. The isosteric replacement of a canonical amide bond (C=O) with a thioamide (C=S) is a highly effective structural intervention. However, incorporating thioamides via standard Fmoc Solid-Phase Peptide Synthesis (SPPS) is notoriously plagued by base-induced epimerization.

This technical guide explores the causality behind these synthetic bottlenecks and details why utilizing the thioamide isostere of β-alanine —an achiral building block—provides an elegant, self-validating solution for the robust synthesis of advanced peptidomimetics.

The Rationale for Thioamide-β-Alanine in Peptidomimetics

β-Alanine is the only naturally occurring β-amino acid[1]. In peptidomimetic design, inserting a β-alanine residue introduces a highly flexible spacer that can alter the folding trajectory of a peptide, often facilitating the formation of unique secondary structures or disrupting native protease recognition sites.

When the amide bond of β-alanine is converted to a thioamide, the resulting isostere acts as a powerful biophysical tool. The thioamide substitution is nearly isosteric to the carbonyl oxygen but introduces profound electronic and steric shifts[2]. Because sulfur is larger and less electronegative than oxygen, the thioamide bond modulates the hydrogen-bonding network of the peptide, serving as both a structural constraint and a photophysical probe (e.g., for fluorescence quenching).

Physicochemical and Structural Dynamics

To rationally design thioamide-containing peptidomimetics, one must understand the fundamental biophysical differences between oxoamides and thioamides. These atomic-level changes dictate the macroscopic behavior of the peptide.

Table 1: Quantitative Comparison of Oxoamide vs. Thioamide Bonds

| Property | Oxoamide (C=O) | Thioamide (C=S) | Structural & Biological Implications |

| Bond Length | ~1.25 Å | ~1.60 Å | Increased steric bulk restricts the local conformational space[2]. |

| H-Bond Donor (N-H) | Standard | Stronger | Enhanced stabilization of specific secondary structures (e.g., β-turns). |

| H-Bond Acceptor (C=X) | Strong | Weaker | Disruption of canonical α-helices if placed at critical H-bond nodes. |

| α-Proton pKa | ~16–17 | ~12–13 | High susceptibility to base-induced epimerization in chiral amino acids[3]. |

| UV Absorbance Max | ~220 nm | ~265 nm | Enables direct spectroscopic monitoring and photophysical applications. |

| Nucleophilicity | Low | High (Sulfur) | Prone to Edman-type degradation under acidic cleavage if near the N-terminus[3]. |

Overcoming Synthetic Bottlenecks: The β-Alanine Advantage

The primary challenge in synthesizing thioamide-containing peptides via Fmoc-SPPS is the loss of stereochemical integrity .

The Causality of Epimerization

During standard Fmoc-SPPS, the basic conditions (e.g., 20% piperidine in DMF) required for N-terminal deprotection pose a severe threat to thioamides. The electron-withdrawing nature of the thiocarbonyl drops the pKa of the adjacent α-proton by approximately 3 units compared to standard oxoamides[3]. This increased acidity leads to rapid deprotonation and subsequent epimerization (racemization) of the α-chiral center[4].

The Achiral Solution

Herein lies the strategic advantage of β-alanine. Because β-alanine lacks a chiral center at both the α- and β-carbons, utilizing its thioamide isostere completely bypasses the epimerization bottleneck. The achiral nature of the molecule renders the enhanced acidity of the α-proton irrelevant to the stereochemical integrity of the final peptidomimetic.

Logic pathway illustrating β-alanine's resistance to base-induced thioamide epimerization.

Experimental Protocol: Fmoc-SPPS of Thioamide-β-Alanine

Standard coupling reagents (e.g., HATU, DIC) rely on oxygen activation and fail when applied to thioacids, often resulting in desulfurization. Therefore, the thioamide must be introduced via a pre-activated thioacylating agent, such as a thioacylbenzotriazole[3]. The precursor is synthesized by treating Fmoc-β-Ala-NH2 with Lawesson's reagent, which drives the oxygen-to-sulfur exchange via a stable thiaoxaphosphetane intermediate[5],[6].

Step-by-Step Methodology

-

Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin loaded with the C-terminal amino acid in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes[7]. Wash thoroughly with DMF (5×) and DCM (5×).

-

Site-Specific Thioacylation:

-

Causality: To prevent desulfurization, use the pre-activated Fmoc-β-Ala-C(S)-benzotriazole.

-

Action: Dissolve 3.0 equivalents of the thioacylating agent in minimal DMF. Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic base[3]. Add the mixture to the resin and agitate for 2 hours at room temperature.

-

-

Post-Coupling Wash: Wash the resin extensively with DMF until the yellow color of the displaced benzotriazole byproduct is completely removed.

-

Subsequent Elongation: Deprotect the Fmoc group of the β-alanine residue. Because β-alanine is achiral, standard 20% piperidine can be used without fear of epimerization. Continue iterative peptide elongation using standard HATU/DIPEA protocols.

-

Cleavage and Global Deprotection:

-

Causality: Thioamides possess enhanced nucleophilicity and can trigger spontaneous Edman-type fragmentation if placed near the N-terminus under acidic conditions[3]. Ensure the thioamide is internal.

-

Action: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

-

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via Reverse-Phase HPLC monitoring at both 220 nm (amide) and 265 nm (thioamide).

Step-by-step Fmoc-SPPS workflow for incorporating thioamide β-alanine.

Biological and Photophysical Applications

The strategic insertion of a β-alanine thioamide isostere yields peptidomimetics with highly specialized functions:

-

Proteolytic Resistance: The substitution of oxygen for sulfur at the scissile bond drastically reduces recognition by endogenous proteases. For instance, thioamide incorporation near the N-terminus of incretin mimetics (like GLP-1) has been shown to confer profound resistance against Dipeptidyl Peptidase-4 (DPP-4) degradation, massively extending the peptide's in vivo half-life.

-

Fluorescence Quenching (FRET): The red-shifted absorption profile of the thioamide bond (~265 nm) allows it to act as an efficient fluorescence quencher for natural fluorophores like Tryptophan or Tyrosine, or synthetic dyes. By placing a β-alanine thioamide at a specific distance from a fluorophore, researchers can monitor real-time protein folding, conformational shifts, and target-binding events[2].

References

- Efficient Site-Specific Incorporation of Thioamides into Peptides on a Solid Support ACS Public

- Advances in the synthesis of β-alanine Frontiers

- Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies N

- Thioimidate Solutions to Thioamide Problems during Peptide Synthesis ChemRxiv

- Lawesson's Reagent Organic Chemistry Portal

- Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent ResearchG

- Fmoc Solid Phase Peptide Synthesis ChemPep

Sources

- 1. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 2. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chempep.com [chempep.com]

An In-depth Technical Guide to the Solubility of 3-Aminopropanethioamide in Water vs. Organic Solvents

Introduction

3-Aminopropanethioamide is a small molecule of significant interest in various research domains, including medicinal chemistry and materials science. Its utility is intrinsically linked to its physicochemical properties, paramount among which is its solubility. The ability to form homogeneous solutions in specific solvent systems is a critical determinant for its application in drug delivery, synthetic chemistry, and biochemical assays. This guide provides a comprehensive technical overview of the factors governing the solubility of 3-Aminopropanethioamide in both aqueous and organic media, offering a predictive framework and a robust experimental protocol for its empirical determination.

The fundamental principle of "like dissolves like" serves as our starting point, where the polarity of both the solute and the solvent are key predictors of solubility.[1] 3-Aminopropanethioamide, with its amine, thioamide, and propyl functionalities, presents a unique case study in the balance of hydrophilic and lipophilic characteristics.

Molecular Architecture and Physicochemical Properties

To understand the solubility of 3-Aminopropanethioamide, we must first examine its molecular structure and inherent properties.

Caption: Molecular Structure of 3-Aminopropanethioamide.

Key Physicochemical Parameters:

| Property | Value | Source |

| Molecular Formula | C₃H₈N₂S | |

| Molecular Weight | 104.17 g/mol | |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | |

| logP (octanol-water partition coefficient) | -0.3787 |

The TPSA is a measure of the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. A TPSA of 52.04 Ų suggests that 3-Aminopropanethioamide has significant polar character. The negative logP value further indicates a preference for hydrophilic environments over lipophilic ones.

Aqueous Solubility: The Role of Hydrogen Bonding and pH

The solubility of a compound in water is largely dictated by its ability to form hydrogen bonds with water molecules.[2] 3-Aminopropanethioamide possesses several functional groups capable of engaging in these interactions:

-

Primary Amine (-NH₂): The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The two hydrogen atoms can act as hydrogen bond donors.

-

Thioamide (-C(=S)NH₂): This group is a key determinant of the molecule's properties. The thioamide N-H groups are more acidic and are considered better hydrogen bond donors than their amide counterparts.[2] Conversely, the sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen atom in an amide.[2]

The presence of both hydrogen bond donors and acceptors suggests that 3-Aminopropanethioamide should be reasonably soluble in water.[2]

Caption: Hydrogen bonding interactions between 3-Aminopropanethioamide and water.

The Influence of pH

The primary amine in 3-Aminopropanethioamide is basic and will be protonated in acidic solutions to form an ammonium salt. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility. Therefore, it is expected that the solubility of 3-Aminopropanethioamide will be significantly higher in acidic aqueous solutions (e.g., buffer at pH 2.0) compared to neutral or alkaline solutions.[3]

Solubility in Organic Solvents

The solubility of 3-Aminopropanethioamide in organic solvents will be governed by the polarity of the solvent and its ability to participate in hydrogen bonding.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the strong hydrogen bond donating capacity of the thioamide N-H groups, good solubility is anticipated in these solvents.[2]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF): These solvents are hydrogen bond acceptors but not donors. Dimethyl sulfoxide (DMSO) is a particularly strong hydrogen bond acceptor and is generally an excellent solvent for a wide range of organic compounds. Acetonitrile is less polar than DMSO and may be a less effective solvent.

-

Non-polar Solvents (e.g., Toluene, Hexane): Due to the high polarity of 3-Aminopropanethioamide, it is expected to have very low solubility in non-polar solvents.

Caption: Predicted solubility of 3-Aminopropanethioamide in different classes of organic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To empirically determine the solubility of 3-Aminopropanethioamide, the shake-flask method is a widely accepted and robust technique.[4][5]

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-Aminopropanethioamide to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed glass vial.

-

Ensure the amount of solid is sufficient to maintain an excess after equilibrium is reached.

-

-

Equilibration:

-

Agitate the vials at a constant temperature using a shaker or magnetic stirrer for a prolonged period (typically 24-72 hours) to ensure equilibrium between the dissolved and undissolved solute.[4]

-

-

Phase Separation:

-

Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is best accomplished by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.[4]

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase.

-

Determine the concentration of 3-Aminopropanethioamide in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve must be generated using standard solutions of 3-Aminopropanethioamide of known concentrations to ensure accurate quantification.[4]

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]

-

Caption: Workflow for the shake-flask solubility determination method.

Conclusion and Future Directions

References

-

Crimson Publishers. (2023, September 21). The Essential of the Solubility for Drug Action. Retrieved from [Link]

-

Jorgensen, M. R., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences, 103(7), 2014-2021. Retrieved from [Link]

-

RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Retrieved from [Link]

-

Serafin, K., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Medicinal Chemistry, 63(15), 7946-7973. Retrieved from [Link]

-

Shayan, M., & Acree, Jr., W. E. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Chemical and Engineering Data, 66(1), 329-336. Retrieved from [Link]

-

Volkova, A. V., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6563. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. toku-e.com [toku-e.com]

- 5. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Strategic Procurement and Application of High-Purity 3-Aminopropanethioamide in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Application Protocol

Executive Summary

In modern drug discovery and chemical biology, the strategic selection of molecular building blocks and signaling donors dictates the success of downstream assays and syntheses. 3-Aminopropanethioamide (CAS: 761378-15-8) has emerged as a highly versatile, bifunctional aliphatic thioamide. It serves two primary, high-value roles in research: as a critical precursor for the synthesis of sulfur-nitrogen heterocycles (such as thiazoles and pyrimidines)[1], and as a spatiotemporally controlled hydrogen sulfide (

This technical guide provides an authoritative overview of 3-Aminopropanethioamide, detailing its physiochemical properties, mechanistic behavior, stringent purity requirements for research-grade applications, and field-proven experimental protocols.

Chemical Identity & Physiochemical Properties

Procuring "high purity research grade" (typically

Table 1: Chemical and Physical Properties of 3-Aminopropanethioamide

| Property | Specification / Data |

| Chemical Name | 3-Aminopropanethioamide |

| Synonyms | 3-amino-thiopropanamide; 3-aminopropanethioamide |

| CAS Number | 761378-15-8[3] |

| Molecular Formula | |

| Molecular Weight | 104.17 g/mol [4] |

| SMILES | S=C(N)CCN[4] |

| Standard Purity (Research Grade) | |

| Storage Conditions | Sealed, dry, 2-8°C (Refrigerated)[4] |

(Note: The compound is also frequently utilized in its hydrochloride salt form, CAS 172261-07-3, which offers enhanced aqueous solubility for biological assays).

Mechanistic Applications in Drug Development

As a Senior Application Scientist, it is vital to understand why 3-Aminopropanethioamide behaves the way it does in a reaction vessel or biological system. Its utility is driven by the unique electronic properties of the thioamide moiety.

Spatiotemporally Controlled Donation

Hydrogen sulfide (

Thioamides, including 3-Aminopropanethioamide, act as "slow-release" donors. The release mechanism is typically dual-pathway:

-

Hydrolysis: A slow, baseline release in aqueous media driven by acid/base catalysis[1].

-

Thiol-Triggered Release: In the presence of endogenous thiols like L-cysteine or Glutathione (GSH), the thioamide undergoes a nucleophilic attack, forming a transient thioester/adduct that rapidly extrudes

[5][6]. This L-cysteine-dependent mechanism allows for targeted release in specific cellular microenvironments.

Figure 1: Mechanistic pathways of H2S release from thioamide donors via hydrolysis and thiol-triggering.

Heterocyclic Synthesis (The Hantzsch Reaction)

In medicinal chemistry, the thioamide functional group contains both a highly nucleophilic sulfur atom and an electrophilic carbon. This makes 3-Aminopropanethioamide an ideal bis-nucleophile for the Hantzsch Thiazole Synthesis . By reacting with

Experimental Protocol: Hantzsch Thiazole Synthesis

To ensure reproducibility, the following protocol outlines a self-validating system for synthesizing a 2-(2-aminoethyl)thiazole derivative using high-purity 3-Aminopropanethioamide.

Scientific Rationale: Ethanol is selected as the solvent because it solubilizes both the polar aliphatic thioamide and the organic electrophile, while its boiling point (78°C) provides the optimal thermal energy to drive the final cyclodehydration step without degrading the aliphatic amine tail.

Step-by-Step Methodology

-

Reagent Preparation: Remove 3-Aminopropanethioamide from 2-8°C storage[4] and allow it to equilibrate to room temperature in a desiccator to prevent condensation, which can cause premature hydrolysis.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-Aminopropanethioamide (104.17 mg, 1.0 mmol) in 5 mL of anhydrous ethanol.

-

Electrophile Addition: Slowly add 1.05 equivalents of the chosen

-haloketone (e.g., 2-bromoacetophenone) dropwise to prevent exothermic side reactions. -

Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 70-75°C. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1).

-

Self-Validation Check: The reaction is complete when the UV-inactive thioamide spot (visualized via iodine or ninhydrin stain due to the primary amine) disappears, typically within 2-4 hours.

-

-

Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Neutralize the resulting hydrobromide salt by partitioning the residue between Ethyl Acetate (15 mL) and saturated aqueous

(15 mL). -

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate. Purify via flash column chromatography (Silica gel). -

Analytical Validation: Confirm the product via LC-MS. The disappearance of the starting material mass (

105.1

Figure 2: Step-by-step workflow for Hantzsch thiazole synthesis using 3-Aminopropanethioamide.

Procurement Strategy & Quality Control

When sourcing 3-Aminopropanethioamide for advanced research, procurement professionals and lead scientists must evaluate suppliers based on strict analytical criteria:

-

Purity Certification: Demand a Certificate of Analysis (CoA) demonstrating

95% purity via HPLC. NMR spectra should be reviewed to ensure the absence of residual solvents that could interfere with biological assays. -

HazMat and Shipping: While the compound itself is generally shipped at room temperature, certain derivatives or bulk quantities may incur Hazardous Material (HazMat) shipping fees depending on the supplier and local regulations[4].

-

Storage Compliance: Upon receipt, the compound must be immediately transferred to a sealed, dry environment at 2-8°C[4]. Thioamides are susceptible to oxidative degradation over time if exposed to ambient moisture and heat, which will compromise both synthetic yields and

donation profiles.

References

- google.com (Patents)

-

monash.edu - Macromolecular Hydrogen Sulfide Donors Trigger Spatiotemporally Confined Changes in Cell Signaling URL:[Link]

-

uclouvain.be - Arylthioamides as H2S Donors: L‑Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo URL:[Link]

-

nih.gov - H2S Donors and Their Use in Medicinal Chemistry - PMC - NIH URL:[Link]

Sources

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 761378-15-8 3-Aminopropanethioamide AKSci 3655CY [aksci.com]

- 4. chemscene.com [chemscene.com]

- 5. dial.uclouvain.be [dial.uclouvain.be]

- 6. pubs.acs.org [pubs.acs.org]

- 7. IL101915A - Process for the preparation of nizididine intermediates and related compounds - Google Patents [patents.google.com]

Strategic Utilization of 3-Aminopropanethioamide in Hantzsch Thiazole Synthesis

Executive Summary

3-Aminopropanethioamide (CAS 761378-15-8) is a critical sulfur-containing building block used primarily to introduce the 2-(2-aminoethyl)thiazole moiety into bioactive small molecules. Unlike simple thioacetamide, which yields a methyl group, this precursor provides a functionalized ethylamine "tail" at the C2 position of the thiazole ring. This structural motif is a bioisostere of histamine and is foundational in the synthesis of H2-receptor antagonists, kinase inhibitors, and anti-trypanosomal agents.

This guide provides an authoritative workflow for utilizing 3-aminopropanethioamide in the Hantzsch thiazole synthesis. It addresses the specific challenges of handling this polar, bifunctional intermediate and offers optimized protocols for maximizing yield and purity.

Chemical Profile & Reactivity[1][2][3][4]

Before initiating synthesis, it is vital to understand the dual nature of the starting material. 3-Aminopropanethioamide contains both a nucleophilic thioamide group and a primary amine.

| Property | Description | Implications for Synthesis |

| Structure | Bifunctional: Primary amine + Thioamide. | |

| Stability | Moderate; susceptible to hydrolysis. | Store under inert atmosphere; prepare fresh or use as HCl salt. |

| Reactivity | S-Nucleophile (Soft) > N-Nucleophile (Hard). | The sulfur atom is the primary nucleophile in Hantzsch condensation. |

| Solubility | High polarity. | Requires polar protic solvents (EtOH, MeOH) or polar aprotic (DMF). |

Critical Consideration: The primary amine at the

Mechanistic Pathways

The formation of the thiazole ring follows the classical Hantzsch mechanism but requires specific attention to the leaving group dynamics and the final dehydration step.

Diagram 1: The Hantzsch Pathway for 3-Aminopropanethioamide

The following diagram illustrates the cascade from the initial nucleophilic attack to the final aromatization.

Caption: Step-wise mechanism of Hantzsch synthesis showing S-alkylation followed by cyclodehydration.

Mechanistic Insight:

-

S-Alkylation: The sulfur atom attacks the

-carbon of the haloketone, displacing the halide. This is the rate-determining step in many variants. -

Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.

-

Aromatization: Loss of water drives the formation of the stable aromatic thiazole ring.

Experimental Protocols

Protocol A: Preparation of 3-Aminopropanethioamide HCl

Note: If the compound is not purchased commercially, it must be synthesized from 3-aminopropionitrile.

Reagents: 3-Aminopropionitrile, Hydrogen Sulfide (

-

Dissolution: Dissolve 3-aminopropionitrile (10 mmol) in absolute ethanol (20 mL).

-

Saturation: Cool the solution to 0°C. Saturate the solution with dry

gas (or add excess ammonium sulfide) for 30 minutes. -

Catalysis: Add a catalytic amount of triethylamine (TEA) or diethylamine to facilitate the thionation.

-

Reaction: Seal the vessel and stir at room temperature for 12–24 hours.

-

Isolation: Concentrate the solvent in vacuo. Treat the residue with ethanolic HCl to precipitate the 3-aminopropanethioamide as the hydrochloride salt.

-

Purification: Recrystallize from ethanol/ether.

Protocol B: Thiazole Cyclization (The Hantzsch Reaction)

Target: Synthesis of 4-Phenyl-2-(2-aminoethyl)thiazole (Model Compound).

Reagents:

-

3-Aminopropanethioamide HCl (1.0 equiv)

-

2-Bromoacetophenone (1.0 equiv)

-

Solvent: Absolute Ethanol (0.5 M concentration)

-

Base: Sodium Acetate (1.1 equiv) - Crucial for buffering the HCl released.

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-aminopropanethioamide HCl (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add 2-bromoacetophenone (10 mmol) in one portion.

-

Buffering: Add Sodium Acetate (11 mmol). Why? This neutralizes the HBr generated during alkylation and the HCl from the starting salt, preventing acid-catalyzed degradation while keeping the pH optimal for cyclization.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting thioamide spot should disappear.

-

Workup:

-

Cool the mixture to room temperature.

-

Evaporate the ethanol under reduced pressure.

-

Resuspend the residue in water (20 mL).

-

Basification: Carefully adjust pH to ~9-10 using 1M NaOH or

. This liberates the free amine form of the product.[1]

-

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Applications in Drug Discovery[7][8][9]

The 2-(2-aminoethyl)thiazole scaffold is a versatile pharmacophore.

Diagram 2: Structural Utility in Medicinal Chemistry

This diagram highlights how the core scaffold serves as a precursor for various therapeutic classes.

Caption: Synthetic divergence from the aminoethyl-thiazole core to major therapeutic classes.

Key Applications:

-

Histamine Analogs: The ethylamine chain mimics the side chain of histamine. Modifications at the thiazole C4 position allow for tuning of H2/H3 receptor selectivity.

-

Anti-infectives: Derivatives have shown potency against Trypanosoma brucei by inhibiting specific parasite enzymes.

-

Linker Chemistry: The primary amine serves as an excellent attachment point for PROTACs (Proteolysis Targeting Chimeras), linking a thiazole-based E3 ligase ligand to a target protein binder.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of thioamide. | Ensure reagents are dry; use molecular sieves. |

| Sticky/Tarry Product | Polymerization of | Add haloketone slowly; ensure temperature control. |

| Incomplete Cyclization | pH too low (acidic). | Increase Sodium Acetate or use TEA to buffer. |

| Side Products | N-alkylation of the primary amine. | Use the HCl salt of the thioamide; avoid strong bases (like NaH) during the initial step. |

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved from [Link]

-

Pinninti, S. K., & Parimi, U. (2018).[2] Synthesis and Biological Evaluation of Amide Derivatives of Thiazoles as Anticancer Agents. Der Pharma Chemica. Retrieved from [Link]

-

Gallardo-Godoy, A., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

3-Aminopropanethioamide safety data sheet (SDS) and toxicity

This technical guide provides a comprehensive safety and toxicological assessment of 3-Aminopropanethioamide , designed for researchers and drug development professionals.

CAS Registry Number: 761378-15-8

Chemical Formula:

Executive Summary

3-Aminopropanethioamide is a bifunctional chemical intermediate containing a primary aliphatic amine and a thioamide moiety. It serves as a critical bioisostere for

This guide synthesizes "read-across" toxicology from structural analogues (e.g., Thioacetamide, 3-Aminopropanol) to establish a conservative safety protocol.

Part 1: Chemical Identity & Physicochemical Profile

The dual-functionality of this molecule dictates its reactivity and storage requirements. The free amine renders it basic and hygroscopic, while the thioamide is susceptible to oxidative hydrolysis.

| Property | Data | Relevance to Safety |

| IUPAC Name | 3-Aminopropanethioamide | Official identifier |

| CAS Number | 761378-15-8 | Unique registry key |

| Structure | Bifunctional: Basic amine + Thioamide | |

| Physical State | Solid (Crystalline) | Dust inhalation hazard |

| Solubility | Water, Methanol, DMSO | Rapid systemic absorption if ingested |

| pKa (Calc) | ~9-10 (Amine) | Potential for skin corrosion/irritation |

| Stability | Air/Moisture Sensitive | Requires inert atmosphere ( |

Part 2: GHS Hazard Identification & Mechanistic Basis

As a Senior Application Scientist, I classify this compound based on the Functional Group Safety Assessment (FGSA) method.

Hazard Classification (Inferred)

-

Acute Toxicity, Oral (Category 3/4): Thioamides are metabolically active and often toxic upon ingestion.

-

Skin Corrosion/Irritation (Category 1B/2): The primary amine moiety at C3 is highly basic, capable of saponifying skin lipids.

-

Serious Eye Damage (Category 1): Irreversible damage likely due to high pH and nucleophilicity.

-

Specific Target Organ Toxicity (Single Exposure): Respiratory irritation (amine vapors/dust).

Precautionary Statements (P-Codes)

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2][3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[2][3][6][7][8]

-

P310: Immediately call a POISON CENTER or doctor/physician.

Part 3: Toxicological Assessment (In-Depth)

This section details the causality of toxicity, moving beyond simple hazard labels.

Mechanism of Hepatotoxicity: The Thioamide S-Oxidation Pathway

Unlike amides, thioamides are not inert.[9] They undergo metabolic bioactivation in the liver, primarily catalyzed by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 enzymes (specifically CYP2E1).

-

S-Oxidation: The sulfur atom is oxidized to a Thioamide S-Oxide (sulfine).

-

Reactive Intermediate: Further oxidation yields the Thioamide S,S-Dioxide (sulfene), a highly electrophilic species.

-

Protein Adduction: The sulfene intermediate reacts indiscriminately with nucleophilic lysine residues on hepatic proteins, leading to centrilobular necrosis.

Scientist's Note: While 3-Aminopropanethioamide has a

Metabolic Pathway Diagram

The following diagram illustrates the bioactivation pathway leading to cellular damage.

Figure 1: Metabolic bioactivation pathway of thioamides leading to potential hepatotoxicity.[9][10]

Part 4: Safe Handling & Experimental Protocols

Engineering Controls

-

Primary Barrier: All handling of the solid must occur within a Chemical Fume Hood or Glovebox .

-

Atmosphere: Store and weigh under Nitrogen (

) or Argon to prevent oxidative degradation, which can release toxic sulfur oxides (

PPE Configuration[7][11]

-

Hands: Double-gloving recommended. Nitrile (outer) over Latex (inner) provides broad protection against amines.

-

Eyes: Chemical splash goggles. Safety glasses are insufficient due to the corrosive dust risk.

-

Respiratory: If handling outside a hood (not recommended), use a full-face respirator with P100 (particulate) and Multi-Gas (amine/sulfur) cartridges.

Protocol: Chemical Deactivation of Waste

Do not dispose of thioamides directly into organic waste streams without deactivation, as they can react with oxidizers in the waste drum.

Step-by-Step Deactivation Workflow:

-

Preparation: Dissolve the thioamide waste in a solvent (e.g., water or dilute acid).

-

Oxidation: Slowly add a 10% Sodium Hypochlorite (Bleach) solution.

-

Verification: Check pH. Ensure the solution remains basic to prevent

evolution. -

Disposal: Neutralize the resulting solution and dispose of as aqueous chemical waste.

Part 5: Emergency Response System

This logic flow ensures a self-validating response to exposure incidents.

Figure 2: Emergency response decision tree for 3-Aminopropanethioamide exposure.

References

-

ChemScene. (2024). 3-Aminopropanethioamide Safety Data Sheet (CAS 761378-15-8).[1] ChemScene. Link

-

Hajjar, P. K., & Hodgson, E. (1980). Flavin-containing monooxygenase: Stereoselective oxidation of thioethers and thioamides. Science, 209(4461), 1134-1136. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2723977, Thioacetamide (Mechanism of Action). PubChem.[11] Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-Amino-1-propanol (Structural Analogue). Merck KGaA. Link

-

Occupational Safety and Health Administration (OSHA). (2024).[12] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. fishersci.com [fishersci.com]

- 3. chemos.de [chemos.de]

- 4. echemi.com [echemi.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Propanethioamide | C3H7NS | CID 2760628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Methodological & Application

protocol for Hantzsch thiazole synthesis using 3-Aminopropanethioamide

Application Note: High-Efficiency Hantzsch Synthesis of 2-(2-Aminoethyl)thiazoles

Abstract & Strategic Value

The 2-(2-aminoethyl)thiazole scaffold is a critical pharmacophore, serving as a bioisostere for histamine and a linker in fragment-based drug discovery (FBDD). Its synthesis via the Hantzsch reaction using 3-aminopropanethioamide presents a specific chemoselective challenge: distinguishing between the nucleophilic aliphatic amine and the thioamide sulfur.

This guide provides a robust, self-validating protocol for this transformation. Unlike standard Hantzsch syntheses, this protocol explicitly addresses the instability of the free base 3-aminopropanethioamide. We utilize the hydrochloride salt intermediate to deactivate the aliphatic amine, ensuring exclusive S-alkylation and preventing the formation of pyrrole byproducts or polymerization.

Chemical Background & Mechanism

The Hantzsch thiazole synthesis involves the condensation of an

The Chemoselectivity Challenge: The substrate contains two nucleophilic sites:

-

Primary Amine (

): A "hard" nucleophile ( -

Thioamide Sulfur (

): A "soft" nucleophile (

To ensure the formation of the thiazole ring, the sulfur atom must attack the

Mechanistic Pathway

Figure 1: Mechanistic pathway of the Hantzsch synthesis favoring S-alkylation.

Experimental Protocol

Pre-requisite: 3-Aminopropanethioamide is unstable as a free base. This protocol assumes the use of 3-aminopropanethioamide hydrochloride , which can be prepared from 3-aminopropionitrile if not commercially available.

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role | Notes |

| 3-Aminopropanethioamide HCl | 1.0 | Substrate | Hygroscopic; dry under vacuum before use. |

| 1.0 | Electrophile | Lachrymator; handle in fume hood. | |

| Ethanol (Absolute) | Solvent | Medium | Anhydrous preferred to limit side hydrolysis. |

| Triethylamine (Et | 1.1 | Base | Used in workup, NOT in the initial step. |

Step-by-Step Methodology

Phase 1: The Condensation Reaction

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 3-aminopropanethioamide hydrochloride (10 mmol, 1.55 g) to the flask. Add Absolute Ethanol (20 mL). Stir at room temperature until fully suspended/dissolved.

-

Expert Insight: Do not add base at this stage. The acidic environment keeps the aliphatic amine protonated (

), preventing it from competing with the sulfur.

-

-

Addition: Add

-bromoacetophenone (10 mmol, 1.99 g) in one portion. -

Reflux: Heat the reaction mixture to reflux (

) for 2–4 hours .-

Monitoring: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting haloketone (

) should disappear; a polar product spot (

-

-

Cooling: Allow the mixture to cool to room temperature. A precipitate (thiazole hydrobromide salt) may form.[4]

Phase 2: Workup & Isolation

-

Concentration: Evaporate the ethanol under reduced pressure to roughly 20% of the original volume.

-

Neutralization: Add water (20 mL) to the residue. Slowly add saturated aqueous NaHCO

or Et-

Observation: The solution will turn cloudy as the free amine is liberated.

-

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

).-

Note: The product is a polar amine; thorough extraction is necessary.

-

-

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo.

Phase 3: Purification

-

Crude State: The crude oil is often

pure. -

Recrystallization: If solid, recrystallize from Ethanol/Ether.

-

Chromatography: If necessary, purify via silica gel column chromatography (DCM:MeOH:NH

OH, 90:9:1).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2-(2-aminoethyl)thiazole.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Yield | Polymerization of free amine. | Ensure the starting material is the HCl salt . Do not add base until the workup. |

| Sticky Product | Residual water/solvent.[2] | The product is an amine and can be hygroscopic. Dry under high vacuum with |

| Side Products | N-alkylation of the amine.[5] | This occurs if the reaction pH is too high. Maintain acidic conditions during reflux.[6] |

References

-

Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

-

Echemi. (2024).[1][2][6] "3-Aminopropionitrile: Properties and Manufacturing." (Precursor synthesis data). Link

-

BenchChem. (2025). "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes." Link

-

Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Condensation." Link

-

Frontiers in Bioengineering. (2022). "Advances in the synthesis of

-alanine and derivatives." (Context on beta-amino acid stability). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. US2364538A - Preparation of beta-alanine - Google Patents [patents.google.com]

- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 4. mdpi.com [mdpi.com]

- 5. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Note: A Detailed Protocol for the Synthesis of 3-Aminopropanethioamide from 3-Aminopropionitrile

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-aminopropanethioamide from its nitrile precursor, 3-aminopropionitrile. The thioamide functional group is a crucial structural motif in medicinal chemistry and serves as a versatile intermediate in the synthesis of sulfur-containing heterocycles like thiazoles.[1][2] This guide details a robust and safer method that avoids the direct handling of gaseous hydrogen sulfide by utilizing sodium hydrogen sulfide. The document covers the underlying chemical principles, a detailed step-by-step experimental procedure, critical safety precautions, and methods for product characterization, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Principles